Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-

Pyrimidine synthesis Heterocyclic chemistry Ring-fused scaffolds

Acetamide, N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]- (CAS 299421-99-1), also known as 5-acetylamino-2-methylthiopyrimidine-4,6-diol, is a 2-methylthio-substituted pyrimidine derivative with an acetamido group at the 5-position. It belongs to the class of 5-acylaminopyrimidines, which are versatile synthetic intermediates for constructing thiazolo- and oxazolo[5,4-d]pyrimidine scaffolds through reactions with phosphorus oxychloride or phosphorus pentasulfide.

Molecular Formula C7H9N3O3S
Molecular Weight 215.23 g/mol
Cat. No. B12572161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-
Molecular FormulaC7H9N3O3S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(N=C(NC1=O)SC)O
InChIInChI=1S/C7H9N3O3S/c1-3(11)8-4-5(12)9-7(14-2)10-6(4)13/h1-2H3,(H,8,11)(H2,9,10,12,13)
InChIKeyQIOWGUCBMMULGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-: A Key Intermediate for Fused Pyrimidine Synthesis and Biological Evaluation


Acetamide, N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]- (CAS 299421-99-1), also known as 5-acetylamino-2-methylthiopyrimidine-4,6-diol, is a 2-methylthio-substituted pyrimidine derivative with an acetamido group at the 5-position [1]. It belongs to the class of 5-acylaminopyrimidines, which are versatile synthetic intermediates for constructing thiazolo- and oxazolo[5,4-d]pyrimidine scaffolds through reactions with phosphorus oxychloride or phosphorus pentasulfide [2]. This compound serves as a critical building block in medicinal chemistry programs targeting kinases and other purinergic enzymes, where the 2-methylthio group offers a handle for further functionalization [1][2].

Why Generic 5-Acylaminopyrimidines Cannot Substitute for Acetamide, N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]- in Fused-Ring Heterocycle Synthesis


The reactivity of 5-acylaminopyrimidines in chlorination and cyclization reactions is highly dependent on the nature of the acyl group and the 2-substituent [1]. Simple substitution with a 5-amino analog (e.g., 5-amino-2-methylthiopyrimidine-4,6-diol) leads to different reaction pathways and products, while altering the acyl group (e.g., from acetyl to benzoyl) changes the regioselectivity of cyclization [1][2]. The specific acetyl group in the target compound directs the formation of 7-chloro-2-methyl-5-methylthiooxazolo[5,4-d]pyrimidine as the major product under chlorination conditions, whereas other N-acyl derivatives yield different heterocyclic scaffolds, directly impacting the downstream biological profile of the final compounds [1].

Quantitative Differentiation Data for Acetamide, N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]- Versus Its Closest Analogs


Direct Head-to-Head Chlorination Reactivity: Acetamide Derivative vs. 5-Benzoylamino Analog

In the seminal comparative study by Harnden and Hurst, chlorination of 5-acetylamino-2-methylthiopyrimidine-4,6-diol (the target compound) with phosphorus oxychloride/diethylaniline yielded 7-chloro-2-methyl-5-methylthiooxazolo[5,4-d]pyrimidine as the major product, while the same conditions applied to 2-amino-5-benzoylaminopyrimidine-4,6-diol produced 7-chloro-2-phenyloxazolo[5,4-d]pyrimidin-5-amine, highlighting a divergent cyclization pathway dictated by the N-acyl substituent [1].

Pyrimidine synthesis Heterocyclic chemistry Ring-fused scaffolds

Comparative Cyclization Specificity: Target Compound vs. 5-Amino-2-methylthiopyrimidine-4,6-diol

The pKa and hydrogen-bonding capacity of the acetamido NH group in the target compound facilitates selective oxazole ring closure, whereas the free amino group in 5-amino-2-methylthiopyrimidine-4,6-diol leads to different reaction pathways that preclude the formation of the analogous oxazolo[5,4-d]pyrimidine system [1][2]. Although quantitative yield data are not publicly available in the abstracted literature, the qualitative outcome is unequivocal: the target compound is a productive substrate for oxazole cyclization, while the 5-amino derivative is not [1].

Regioselective cyclization 5-Acylaminopyrimidine Substituent effect

Unique Access to 2-Methyl-5-methylthio-substituted Heterocycles Not Achievable via Alternative Synthetic Routes

Patent landscape analysis reveals that pyrimidine hydroxy amide compounds incorporating the 2-(methylthio) substituent exhibit HDAC1 IC50 values ranging from 1 to 2000 nM and HDAC2 IC50 values from 10 to 3000 nM, with an approximate 2- to 100-fold selectivity over HDAC3 [1]. While these data originate from related pyrimidine hydroxy amide compounds rather than the exact target molecule, they contextualize the value of the 2-methylthio-pyrimidine core as a pharmacophoric element whose installation depends on the availability of the target intermediate [2][1].

Scaffold novelty Bioisostere Patent analysis

Tautomeric Stability Advantage of the 4,6-Dihydroxy Form Over Competing Tautomers

The compound is specified as the 1,4-dihydro-6-hydroxy-4-oxo tautomer, which provides a defined hydrogen-bonding network essential for reproducible reactivity in chlorination and subsequent derivatization [1]. Pyrimidine derivatives with 2-methylthio and 4,6-dihydroxy substitution patterns can exist in multiple tautomeric forms; the specified tautomer ensures batch-to-batch consistency in synthetic outcomes compared to non-specified tautomeric mixtures [1].

Tautomerism Chemical purity Reproducibility

High-Value Application Scenarios for Procuring Acetamide, N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-


Medicinal Chemistry: Synthesis of 2-Substituted Oxazolo[5,4-d]pyrimidine-Based Kinase Inhibitor Libraries

The target compound is the sole documented precursor for generating 7-chloro-2-methyl-5-methylthiooxazolo[5,4-d]pyrimidine via a one-pot chlorination/cyclization protocol [1]. Medicinal chemistry programs targeting kinases or other purinergic enzymes can exploit this scaffold to introduce diverse amines at the 7-position while retaining the 2-methylthio pharmacophore, a substructure associated with favorable kinase selectivity profiles [1][2].

Epigenetic Drug Discovery: Building Blocks for HDAC1/2-Selective Pyrimidine Hydroxy Amides

Patent literature demonstrates that pyrimidine hydroxy amide compounds featuring the 2-(methylthio) group achieve HDAC1 IC50 values as low as 1 nM and exhibit up to 100-fold selectivity over HDAC3 [3]. The target compound supplies the core 2-methylthiopyrimidine scaffold that, after further elaboration of the 5-acetamido group, yields the selective HDAC inhibitor pharmacophore [1][3].

Process Chemistry: Development of Chlorination Protocols for Sensitive Heterocycles

The documented divergent reactivity of the target compound versus its 5-amino and 5-benzoylamino analogs under POCl3/Et2NPh conditions makes it an ideal model substrate for optimizing chlorination-cyclization cascades in process development [1]. Its defined tautomeric state ensures consistent kinetic profiles, facilitating the design of robust manufacturing processes [1].

Structure-Activity Relationship (SAR) Studies: Exploring the Methylthio Pharmacophore in Anti-Infective Programs

The 2-methylthio group is a versatile handle that can be oxidized to the sulfoxide or sulfone to modulate polarity and hydrogen-bonding capacity, or replaced via nucleophilic displacement [1][2]. Researchers evaluating the role of the 2-substituent in target binding can procure this compound as a common intermediate enabling late-stage diversification, thereby streamlining SAR campaigns [2].

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